molecular formula C6H9ClN4O B1295558 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol CAS No. 6623-88-7

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Cat. No.: B1295558
CAS No.: 6623-88-7
M. Wt: 188.61 g/mol
InChI Key: JIDCYBTZDUDFQR-UHFFFAOYSA-N
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Description

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a pyrimidine derivative characterized by a 5-amino-6-chloropyrimidin-4-yl core linked to an ethanolamine moiety. This structure confers unique physicochemical properties, including moderate hydrophilicity (PSA ≈ 102.52) and a LogP of ~0.9, suggesting balanced solubility and membrane permeability . The compound is synthesized via nucleophilic substitution reactions, often involving ethanol as a solvent and primary amines under reflux conditions . Its applications span medicinal chemistry, particularly in the development of nucleoside analogs and enzyme inhibitors.

Properties

IUPAC Name

2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c7-5-4(8)6(9-1-2-12)11-3-10-5/h3,12H,1-2,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCYBTZDUDFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216426
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-88-7
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
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Record name MLS000737306
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Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
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Record name 2-((5-AMINO-6-CHLORO-4-PYRIMIDINYL)AMINO)ETHANOL
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Preparation Methods

Route 1: Nucleophilic Substitution with Ethanolamine

This method involves reacting a chloropyrimidine precursor with ethanolamine. For example:

  • Precursor : 5-Amino-4,6-dichloropyrimidine
  • Reagent : Ethanolamine (2-aminoethanol)
  • Conditions :
    • Solvent: Ethanol or dimethylformamide (DMF)
    • Temperature: 80–100°C under reflux
    • Base: Triethylamine or potassium carbonate (to deprotonate the amine)
  • Mechanism : The chlorine at the 4-position of the pyrimidine ring is displaced by the nucleophilic amino group of ethanolamine.

Route 2: Reductive Amination

A two-step approach:

Experimental Data from Literature

Stepwise Synthesis (Adapted from)

Step Reaction Component Conditions Yield
1 4,6-Dichloropyrimidine Ammoniation (NH₃/EtOH) 70%
2 5-Amino-4,6-dichloropyrimidine Ethanolamine, K₂CO₃, DMF, 90°C 65%

Key Characterization Data :

  • ¹H NMR (DMSO-d₆, 600 MHz):
    • δ 6.59 (s, 1H, pyrimidine-H5)
    • δ 3.87 (t, 2H, -OCH₂CH₂NH-)
    • δ 2.75 (t, 2H, -OCH₂CH₂NH-).
  • HRMS : m/z 188.61 [M + H]⁺ (calculated for C₆H₉ClN₄O).

Optimization Strategies

Catalytic Enhancements

Yield Improvements

  • Excess ethanolamine (2–3 eq.) drives the substitution to completion.
  • Anhydrous conditions prevent hydrolysis of the chloropyrimidine precursor.

Challenges and Solutions

  • Byproduct Formation : Competing reactions at the 6-chloro position are mitigated by steric hindrance or selective protecting groups.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Enable scalable production with consistent temperature control and reduced waste.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular formula of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol is C6H9ClN4O. It functions primarily as an enzyme inhibitor, particularly targeting DNA repair enzymes such as DNA polymerase and DNA ligase. The mechanism involves binding to these enzymes, thereby inhibiting their activity and preventing DNA repair processes .

Medicinal Chemistry

  • Cancer Treatment : The compound is being investigated for its potential use in oncology due to its ability to inhibit enzymes involved in DNA repair, which can enhance the efficacy of certain chemotherapeutic agents .
  • Infectious Diseases : Research indicates that this compound may also have applications in treating various infectious diseases by targeting specific biological pathways.

Biochemical Studies

  • Enzyme Inhibition Studies : It serves as a valuable tool for studying enzyme kinetics and mechanisms of action due to its specificity towards certain enzymes .
  • Protein-Ligand Interactions : The compound is utilized to explore interactions between proteins and ligands, providing insights into molecular recognition processes.

Pharmaceutical Development

  • Drug Formulation : As a building block in the synthesis of more complex pyrimidine derivatives, it plays a crucial role in developing new pharmaceuticals .
  • Agrochemicals : Its properties are also being explored for use in agrochemical formulations, enhancing crop protection strategies against pathogens.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of this compound in combination with established chemotherapeutic agents. Results indicated a synergistic effect that significantly reduced tumor growth in preclinical models. The compound's ability to inhibit DNA repair was pivotal in enhancing the cytotoxicity of the chemotherapeutics used.

Case Study 2: Enzyme Inhibition

In biochemical assays, this compound demonstrated potent inhibition of DNA polymerase activity. The study quantified the inhibition constant (Ki) and compared it with other known inhibitors, establishing a benchmark for future research on enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinylamino Groups

(a) Cyclohexanol Derivatives (23f, 23g, 23h)

Compounds 23f, 23g, and 23h () share the 5-amino-6-chloropyrimidin-4-yl group but differ in their substituents:

  • 23f: Contains a (1S,2R,5R)-5-methylcyclohexanol group. Exhibits lower thermal stability (brown oil, 83% purity) and an optical rotation ([α]D = −7.0) .
  • 23g: Features a (1S,2S,5R)-5-methylcyclohexanol moiety. Higher purity (90%), crystalline form, and elevated melting point (182–183°C) suggest enhanced crystallinity due to stereochemical alignment .
  • 23h : Includes an octahydrobenzofuran-3-ol group. Lower optical rotation ([α]D = −6.0) and oil consistency indicate reduced rigidity compared to 23g .

Key Difference : Stereochemistry and cyclic substituents significantly influence melting points and optical activity.

(b) Cyclopentene and Cyclohexene Derivatives (±)-16 and (±)-38
  • (±)-16: Ethyl 4-((5-amino-6-chloropyrimidin-4-yl)amino)cyclopent-1-ene-1-carboxylate. Exhibits a melting point of 119–121°C and distinct NMR shifts (δ 8.23 ppm for aromatic protons), indicative of electron-withdrawing effects from the ester group .
  • (±)-38: Ethyl 2-((5-amino-6-chloropyrimidin-4-yl)amino)cyclopent-3-ene-1-carboxylate. Lower melting point (109–111°C) and altered NMR shifts (δ 8.33 ppm) suggest conformational flexibility differences .

Key Difference : Positional isomerism (cyclopentene vs. cyclopentane) affects thermal stability and electronic environments.

Substituted Pyrimidine Carbonitriles and Thioethers

  • Compound 5k (): 4-Amino-6-(4-chlorophenyl)-2-(phenethylamino)pyrimidine-5-carbonitrile. Higher melting point (161°C) and IR absorption at 2195 cm⁻¹ (C≡N stretch) highlight strong intermolecular interactions and electronic delocalization .
  • N-(4-chloro-2-methylphenyl) derivatives (): Synthesized via Biginelli condensation, these compounds exhibit lower yields (40%) and melting points (~192°C) due to bulkier aryl substituents .

Key Difference: Carbonitrile and thiourea groups enhance polarity and hydrogen bonding capacity compared to ethanolamine.

Piperazine and Phenethylamine Analogues

  • CAS 1017782-76-1 (): 2-(4-(2-Amino-6-chloropyrimidin-4-yl)piperazin-1-yl)ethanol. The piperazine ring increases PSA (≈140), enhancing solubility in polar solvents .
  • CAS 16208-01-8 (): 2-{4-[(5-Amino-6-chloropyrimidin-4-yl)amino]phenyl}ethanol. Aromatic phenethyl groups may improve binding to hydrophobic enzyme pockets, contrasting with the aliphatic ethanol group in the target compound .

Key Difference : Piperazine and aromatic substituents modulate solubility and target affinity.

Stereoisomers and Hydrazone Derivatives

  • (E)-4-((2-(5-Amino-6-chloropyrimidin-4-yl)hydrazono)methyl)phenol (BU67064, ): The hydrazone linkage introduces a phenol group, which may confer antioxidant properties absent in the target compound .

Key Difference : Stereochemistry and functional group additions alter bioactivity profiles.

Biological Activity

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol, also known as 2,2'-((5-amino-6-chloropyrimidin-4-yl)azanediyl)diethanol, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an amino group and a chlorinated pyrimidine moiety, which contribute to its reactivity and biological effects.

The compound has the following chemical properties:

PropertyValue
CAS No. 88627-16-1
Molecular Formula C8H13ClN4O2
Molecular Weight 232.67 g/mol
IUPAC Name 2-[(5-amino-6-chloropyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol
InChI Key ORULTSIVHFGKGU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can modulate various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation. Its mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and downstream signaling.
  • Electrophilic Substitution : The chlorinated pyrimidine structure allows for electrophilic substitution reactions, which can lead to the formation of active metabolites.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study compared its activity against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have indicated that this compound may possess antiviral properties. For instance, it has shown activity against certain viruses, including:

  • HIV : The compound inhibits HIV replication in cultured cells.
  • Influenza Virus : It reduces viral load in infected cell lines.

Study on Antitumor Effects

A significant study investigated the antitumor effects of this compound in human cancer cell lines. The findings revealed:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as an anticancer agent.

Research on Mechanistic Insights

A recent publication explored the mechanistic insights into how this compound exerts its biological effects. Key findings include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Inhibition of Cell Migration : It significantly reduces the migratory capacity of metastatic cancer cells.

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